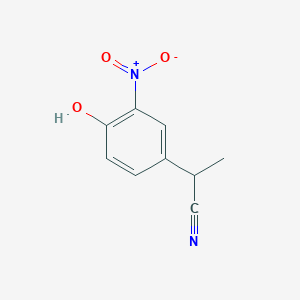

3-Nitro-4-hydroxyphenyl-propionitrile

Description

Contextualization within Nitrophenyl and Hydroxyphenyl Chemistry

The chemical behavior and potential applications of 3-Nitro-4-hydroxyphenyl-propionitrile are deeply rooted in the characteristics of its nitrophenyl and hydroxyphenyl components.

Nitrophenyl Chemistry: The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. nih.gov This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. nih.gov In the context of 3-Nitro-4-hydroxyphenyl-propionitrile, the nitro group's presence can influence the acidity of the adjacent hydroxyl group and the reactivity of the aromatic ring in further synthetic transformations. Research into nitrophenyl derivatives is extensive, with applications ranging from synthetic intermediates to components in biologically active molecules. fishersci.ca For instance, the reduction of the nitro group to an amino group is a common and crucial transformation in the synthesis of many pharmaceuticals. fishersci.ca

Significance of the Propionitrile (B127096) Moiety in Advanced Organic Synthesis and Medicinal Chemistry

The propionitrile group (-CH₂CH₂CN) is a valuable functional group in both organic synthesis and medicinal chemistry, prized for its reactivity and metabolic stability.

In Advanced Organic Synthesis: The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. This versatility makes the propionitrile moiety a useful handle for elaborating molecular structures. For example, the reduction of the nitrile group provides a straightforward route to primary amines, which are key building blocks in many synthetic pathways.

In Medicinal Chemistry: The incorporation of a nitrile group into a drug candidate can offer several advantages. It is a polar group that can participate in hydrogen bonding and dipole-dipole interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the nitrile group is generally metabolically stable and can serve as a bioisostere for other functional groups like a carbonyl group or a halogen atom. Its linear geometry and relatively small size allow it to be well-accommodated in the binding pockets of enzymes and receptors. The propionitrile side chain, in particular, provides a three-carbon linker that can be optimal for positioning the nitrile group for key interactions within a binding site.

Detailed Research Findings

While specific, in-depth research focused exclusively on 3-Nitro-4-hydroxyphenyl-propionitrile is limited in publicly available literature, its synthesis as a chemical intermediate is documented. The primary documented reaction is the nitration of 4-Hydroxy-phenyl-propionitrile.

| Reactant | Reagents | Conditions | Product | Melting Point |

| 4-Hydroxy-phenyl-propionitrile | 65% Nitric Acid, Glacial Acetic Acid | 10°-15° C, 2 hours | 3-Nitro-4-hydroxyphenyl-propionitrile | 104° C nist.gov |

Further research on this specific compound would be necessary to fully elucidate its reactivity profile, spectroscopic characteristics, and potential applications. However, based on the known chemistry of its constituent functional groups, it can be inferred that 3-Nitro-4-hydroxyphenyl-propionitrile holds potential as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, reduction of the nitro group would yield 3-Amino-4-hydroxyphenyl-propionitrile, a compound with a free amino group that could be further functionalized. nist.gov

Structure

3D Structure

Properties

CAS No. |

51234-22-1 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)butanenitrile |

InChI |

InChI=1S/C10H10N2O3/c1-2-7(6-11)8-3-4-10(13)9(5-8)12(14)15/h3-5,7,13H,2H2,1H3 |

InChI Key |

GGVUDMNCNFJLTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 4 Hydroxyphenyl Propionitrile

Direct Nitration Strategies

Direct nitration is a common and straightforward method for introducing a nitro group onto an aromatic ring through an electrophilic aromatic substitution mechanism. masterorganicchemistry.com This approach typically involves the reaction of the substrate with a nitrating agent, such as nitric acid.

The most direct synthetic route to 3-Nitro-4-hydroxyphenyl-propionitrile is the electrophilic nitration of the precursor molecule, 4-Hydroxyphenyl-propionitrile. In this reaction, the aromatic ring of the precursor is attacked by a nitronium ion (NO₂+), which acts as the electrophile. masterorganicchemistry.com The existing substituents on the benzene (B151609) ring—the hydroxyl (-OH) group and the propionitrile (B127096) (-CH₂CH₂CN) group—direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho, para-directing group, while the alkylpropionitrile group is a weakly activating, ortho, para-directing group. Due to the powerful directing effect of the hydroxyl group, the nitration is expected to occur primarily at the positions ortho to it, yielding the 3-nitro product.

The success and selectivity of the nitration reaction are highly dependent on the chosen reagents and reaction conditions. The combination of nitric acid (HNO₃) and a strong acid catalyst, typically sulfuric acid (H₂SO₄), is a common nitrating mixture. masterorganicchemistry.com Sulfuric acid facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.com

The concentration of nitric acid and the reaction temperature are critical parameters. Using concentrated nitric acid in a solvent like acetic acid can also achieve nitration. Acetic acid serves as a polar solvent that can modulate the reactivity of the nitrating species. The temperature must be carefully controlled to prevent over-nitration (dinitration) and the formation of unwanted byproducts, which can result from the oxidation of the electron-rich phenol (B47542) ring.

Table 1: Typical Reagents and Conditions for Aromatic Nitration

| Role | Reagent(s) | Function |

| Nitrating Agent | Nitric Acid (HNO₃) | Source of the nitro group. |

| Catalyst | Sulfuric Acid (H₂SO₄) | Promotes the formation of the nitronium ion (NO₂⁺). masterorganicchemistry.com |

| Solvent | Acetic Acid (CH₃COOH) | Provides a medium for the reaction and can modulate reactivity. |

| Temperature | Controlled (e.g., 0-25 °C) | Affects reaction rate and helps control selectivity and prevent side reactions. |

Condensation Reaction Approaches for Substituted Propionitriles

Condensation reactions provide an alternative pathway for constructing the substituted propionitrile framework, often involving the formation of carbon-carbon bonds.

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netorganic-chemistry.org A plausible synthetic route could begin with a substituted aromatic aldehyde, for instance, 4-hydroxy-3-nitrobenzaldehyde. This starting material could be reacted with an active methylene compound in the presence of a basic catalyst. The resulting product would then require subsequent chemical modifications, such as reduction of a carbon-carbon double bond, to yield the final propionitrile structure. The choice of catalyst, which can range from simple amines to more complex bases, can influence the reaction's efficiency. researchgate.net

Synthetic strategies can also be designed around beta-amino acid or beta-aminonitrile intermediates. researchgate.netnih.gov These compounds serve as valuable building blocks in organic synthesis. researchgate.netillinois.edu For example, a synthetic pathway could involve the preparation of a beta-aminopropionitrile derivative with the desired aromatic substitution pattern. The amino group can be introduced via methods like the ammoniation of acrylonitrile or its derivatives. nih.gov Subsequently, the amino group could be transformed into other functional groups or used to facilitate further reactions, ultimately leading to the target molecule.

Strategic Use of Protecting Groups in Complex Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, the strategic use of protecting groups is often essential to ensure chemo-selectivity. ub.edu The 4-Hydroxyphenyl-propionitrile precursor contains a reactive phenolic hydroxyl group. This group is susceptible to oxidation and can interfere with certain reactions, such as those performed under strongly acidic or oxidizing conditions.

To prevent unwanted side reactions, the hydroxyl group can be temporarily "protected" by converting it into a less reactive derivative, such as an ether (e.g., benzyl ether) or an ester (e.g., acetate). After the desired chemical transformation on another part of the molecule (like nitration) is complete, the protecting group is removed to regenerate the free hydroxyl group. An ideal protecting group should be easy to introduce and remove in high yield and stable to the conditions of the subsequent reaction steps. The concept of orthogonality, where one protecting group can be removed without affecting another, is crucial in complex syntheses. ub.edu

Table 2: Examples of Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Acetyl | Ac | Base- or acid-catalyzed hydrolysis. |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C). |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF). |

| Methoxymethyl | MOM | Acidic hydrolysis. |

Optimization and Scalability of Synthetic PathwaysThis final section was planned to address the refinement of any identified synthetic routes to improve yield, purity, and cost-effectiveness for larger-scale production.

Due to the lack of specific research on 3-Nitro-4-hydroxyphenyl-propionitrile, the detailed research findings and data tables requested for these sections could not be generated. The scientific community has published extensively on related structures and synthetic methods, but not on the precise compound of interest as per the provided outline.

Chemical Reactivity and Transformations of 3 Nitro 4 Hydroxyphenyl Propionitrile

Reactions Involving the Hydroxyl Group

Esterification Reactions

The phenolic hydroxyl group of 3-Nitro-4-hydroxyphenyl-propionitrile can undergo esterification to form the corresponding esters. This transformation is typically achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, a common method involving reaction with a carboxylic acid under acidic catalysis, is a viable route. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol or acid is used. truman.edumasterorganicchemistry.com

The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, which can influence the reaction conditions required for esterification. While specific studies on the esterification of 3-Nitro-4-hydroxyphenyl-propionitrile are not extensively detailed in available literature, the principles of esterifying other nitro-substituted phenols are applicable. For instance, the esterification of nitrobenzoic acids with alcohols like glycerol (B35011) proceeds effectively in the presence of an acid catalyst at elevated temperatures. google.com This indicates that the nitro functionality is stable under typical esterification conditions and does not inhibit the reaction.

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the oxygen of the phenolic hydroxyl group. masterorganicchemistry.com Subsequent dehydration yields the ester. Alternatively, for a more rapid and irreversible reaction, an acyl chloride or anhydride (B1165640) can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Table 1: General Conditions for Phenolic Esterification

| Method | Reagents | Catalyst/Conditions | Remarks |

| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat, Water Removal | Equilibrium-driven; best for simple alcohols and acids. truman.edu |

| Acylation | Acid Chloride | Base (e.g., Pyridine) | Generally faster and higher yielding than Fischer esterification. |

| Acylation | Acid Anhydride | Acid or Base catalyst | Common method for producing acetate (B1210297) esters using acetic anhydride. |

Phenolic Reactivity in Derivative Formation

The phenolic hydroxyl group in 3-Nitro-4-hydroxyphenyl-propionitrile is a key site for chemical modification, allowing for the formation of a wide range of derivatives. Its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. wikipedia.orgquora.com This interplay governs the regioselectivity of electrophilic aromatic substitution reactions.

One of the most common reactions involving the phenolic group is ether formation, typically through the Williamson ether synthesis. This reaction involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide via an SN2 mechanism to yield an ether. The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating the initial deprotonation step.

Beyond etherification, the phenolic group can be converted into other functional groups. For example, it can be transformed into sulfonates (e.g., tosylates, mesylates), which are excellent leaving groups in nucleophilic substitution reactions. The phenol can also participate in coupling reactions and various C-H functionalization processes, often catalyzed by transition metals, to form C-C or C-heteroatom bonds at the ortho position. rsc.org The presence of the nitro and propionitrile (B127096) groups adds complexity and potential for further transformations on the molecule.

Table 2: Examples of Derivative Formation from Phenols

| Reaction Type | Reagents | Product Type | General Utility |

| Williamson Ether Synthesis | Alkyl Halide, Base | Aryl Ether | Protection of hydroxyl group, synthesis of various functionalized ethers. |

| Sulfonate Ester Formation | Sulfonyl Chloride (e.g., TsCl) | Sulfonate Ester | Conversion of OH to a good leaving group for substitution reactions. |

| Electrophilic Halogenation | Halogen (e.g., Br₂) | Halogenated Phenol | Introduction of a halogen for further synthetic transformations. wikipedia.org |

| Ortho-Alkylation | Alkene, Acid Catalyst | Ortho-Alkyl Phenol | C-C bond formation ortho to the hydroxyl group. rsc.org |

Multi-Component and Cascade Reaction Paradigms

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org Similarly, cascade reactions, involving two or more sequential transformations where the product of one step is the substrate for the next, allow for the rapid construction of complex molecules from simple precursors. acs.org

The structure of 3-Nitro-4-hydroxyphenyl-propionitrile, featuring a nucleophilic phenolic hydroxyl group, an electron-deficient aromatic ring, and a nitrile group, presents opportunities for its use in such reaction paradigms. Phenols and their derivatives are known to participate in cascade reactions. For example, phenolates can act as photoactive species to initiate radical cascade processes for the synthesis of complex heterocycles like dihydrobenzofurans. nih.gov

While specific MCRs or cascade reactions directly employing 3-Nitro-4-hydroxyphenyl-propionitrile are not prominently documented, its functional groups are analogous to those used in established MCRs. The phenolic hydroxyl could act as a nucleophilic component, for instance, in variations of the Biginelli or Hantzsch reactions. The nitrile group could potentially participate in reactions like the Ritter reaction, which is a key step in some tandem processes. organic-chemistry.org The design of novel MCRs or cascade sequences could leverage the unique electronic and steric properties conferred by the combination of the nitro, hydroxyl, and propionitrile functionalities on the phenyl ring.

Analysis of Side Reactions and Product Selectivity

In any chemical synthesis, the potential for side reactions that lead to impurities and lower yields is a critical consideration. The synthesis and subsequent reactions of 3-Nitro-4-hydroxyphenyl-propionitrile are no exception.

A key aspect of selectivity arises during the synthesis of the compound itself. It is typically prepared by the nitration of 4-Hydroxy-phenyl-propionitrile. prepchem.com The hydroxyl group is a powerful ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the propionitrile group, nitration occurs at one of the two ortho positions (position 3 or 5). The directing effects of the hydroxyl and propionitrile groups, along with steric factors, will determine the regioselectivity of this nitration. Achieving high selectivity for the desired 3-nitro isomer over the 5-nitro isomer is a significant challenge. The nitration of phenols can often lead to mixtures of isomers and, under harsh conditions, dinitrated or oxidized byproducts. wikipedia.orgresearchgate.net

Further reactions of 3-Nitro-4-hydroxyphenyl-propionitrile can also be subject to side reactions. For example, during reactions involving the phenolic hydroxyl group, competing electrophilic substitution on the activated aromatic ring might occur. Conversely, reactions targeting the aromatic ring must contend with the reactivity of the hydroxyl and nitrile groups.

In reactions involving other reagents, byproducts can form from the degradation or transformation of the nitrophenol structure. For instance, in the presence of chlorine, chlorinated nitrophenols can be formed as byproducts. mdpi.comnih.gov The reduction of the nitro group to an amino group, a common transformation, can sometimes be accompanied by the formation of intermediates or byproducts such as benzoquinone or hydroquinone, depending on the reaction conditions. nih.gov Careful optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is essential to maximize the yield of the desired product and minimize the formation of these unwanted side products.

Table 3: Common Side Reactions and Selectivity Issues

| Reaction | Desired Product | Potential Side Product(s) | Factor(s) Influencing Selectivity |

| Nitration of 4-Hydroxy-phenyl-propionitrile | 3-Nitro-4-hydroxyphenyl-propionitrile | 5-Nitro-4-hydroxyphenyl-propionitrile, Dinitro derivatives, Oxidation products | Nitrating agent, temperature, solvent. wikipedia.orgresearchgate.net |

| Reduction of Nitro Group | 3-Amino-4-hydroxyphenyl-propionitrile | Benzoquinone, Hydroquinone | Reducing agent, pH, reaction conditions. nih.gov |

| Chlorination | Desired chlorinated derivative | 2-Chloro-4-nitrophenol, 2,6-dichloro-4-nitrophenol | Presence of chlorine sources. mdpi.comnih.gov |

Derivatives and Analogues of 3 Nitro 4 Hydroxyphenyl Propionitrile

Structural Design and Rational Modification of Derivatives

The rational design of derivatives often focuses on enhancing interaction with specific biological targets. For analogues related to Diarylpropionitrile (DPN), the nitrile group is a critical determinant for selectivity towards Estrogen Receptor β (ERβ). The linear geometry and polarity offered by the nitrile functionality are considered optimal for this selective binding. acs.org

Further modifications have demonstrated that the introduction of a second nitrile group or the addition of a methyl substituent at an ortho position on the β-aromatic ring can heighten both the affinity and selectivity for ERβ. acs.org These structure-activity relationship studies are pivotal in guiding the synthesis of new compounds with improved potency and selectivity.

Aminophenyl-Propionitrile Derivatives

A key group of derivatives is formed through the reduction of the nitro group to an amine, creating aminophenyl-propionitrile compounds. These can be further modified, for instance, through acetylation.

The synthesis of 3-Amino-4-hydroxyphenyl-propionitrile is achieved through the reduction of its nitro precursor. The process begins with the nitration of 4-Hydroxy-phenyl-propionitrile in glacial acetic acid using 65% nitric acid at a controlled temperature of 10°-15° C. This yields 3-nitro-4-hydroxyphenyl-propionitrile. prepchem.com Subsequently, this intermediate is reduced using hydrogen gas with 5% palladium on charcoal as a catalyst in an ethanol (B145695) medium at room temperature. prepchem.com This catalytic hydrogenation selectively reduces the nitro group to an amine, yielding 3-Amino-4-hydroxyphenyl-propionitrile. prepchem.com

Table 1: Physical Properties of Phenyl-propionitrile Derivatives

| Compound Name | Melting Point (°C) |

|---|---|

| 3-Nitro-4-hydroxyphenyl-propionitrile | 104 |

| 3-Amino-4-hydroxyphenyl-propionitrile | 125 |

| 3-Acetamino-4-hydroxyphenyl-propionitrile | 191-192 |

Data sourced from PrepChem.com prepchem.com

The amino derivative can be further functionalized. 3-Amino-4-hydroxyphenyl-propionitrile is acetylated in toluene (B28343) using molar equivalent amounts of acetic anhydride (B1165640). prepchem.com This reaction results in the formation of 3-Acetamino-4-hydroxyphenyl-propionitrile, which has a distinct melting point of 191°-192° C. prepchem.com

Diarylpropionitrile (DPN) and Related Estrogen Receptor Ligands

Diarylpropionitrile (DPN) is a prominent analogue that has been extensively studied as a selective ligand for estrogen receptors. It is a chiral molecule, existing as a racemic mixture of R- and S-enantiomers. nih.govresearchgate.net

DPN is recognized as an agonist for both estrogen receptor subtypes, ERα and ERβ. However, it exhibits a significantly higher relative binding affinity and potency for ERβ. acs.org Studies have reported that DPN has a 70-fold greater relative binding affinity and a 170-fold higher relative potency in transcription assays with ERβ compared to ERα. acs.org Both of its enantiomers, R-DPN and S-DPN, demonstrate a strong affinity and potency preference for ERβ over ERα, typically ranging from 80 to 300-fold. acs.orgdrugbank.com

The enantioselectivity is modest, around 3- to 4-fold. acs.orgdrugbank.com Some research indicates that the R-enantiomer possesses the higher affinity and is the more potent isomer. acs.orgdrugbank.com Conversely, other studies have found that S-DPN has a greater relative binding affinity for ERβ and is a more potent activator of transcription in vitro, suggesting it is the more biologically active form. researchgate.net Despite this, it is clear that the diarylpropionitrile structure is a key pharmacophore for ERβ selectivity. acs.orgnih.gov

Table 2: Estrogen Receptor Selectivity of DPN

| Compound | Target Receptor | Relative Binding Affinity (RBA) | Selectivity (ERβ vs ERα) |

|---|---|---|---|

| Diarylpropionitrile (DPN) | ERβ | 18 (compared to estradiol=100) | 72-fold more selective for ERβ |

| Propylpyrazoletriol (PPT) | ERα | 49 (compared to estradiol=100) | 410-fold more selective for ERα |

Data sourced from ResearchGate researchgate.net

A class of compounds based on substituted (4'-hydroxyphenyl)cycloalkane and cycloalkene structures has been developed as selective agonists for the ERβ isoform. google.com These analogues are designed to harness the therapeutic potential of activating ERβ in various physiological processes. researchgate.net

Examples of these potent and highly selective ERβ agonists include certain (4-hydroxyphenyl) substituted polycyclic carbocycles. researchgate.netnih.gov Specifically, 4-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-methanol and 7-(4-hydroxyphenyl)spiro[3.5]nonan-2-ol have been identified as potent ERβ agonists with high selectivity over ERα. researchgate.netnih.gov Further research has led to the synthesis of various 4-(4-substituted cyclohexyl)phenols, with those containing fluoroalkyl groups showing significant selectivity for ERβ over ERα. researchgate.net

Table 3: ERβ Agonist Activity of Polycyclic Carbocycle Analogues

| Compound | Potency (EC50 in nM) | ERβ vs ERα Selectivity |

|---|---|---|

| 4-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-methanol | 1.9 ± 0.4 | 377-fold |

| 7-(4-hydroxyphenyl)spiro[3.5]nonan-2-ol | 6.2 ± 1.4 | 1,100-fold |

Data sourced from PubMed and ResearchGate researchgate.netnih.gov

Propionitrile-Based Heterocyclic Systems

The propionitrile (B127096) moiety serves as a versatile precursor for the construction of various nitrogen-containing heterocyclic rings. Through cyclization and condensation reactions, the core structure of 3-Nitro-4-hydroxyphenyl-propionitrile can be elaborated into more complex systems like triazoles, chalcones, imidazolidinones, and pyrimidinones (B12756618).

Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles can be synthesized from nitrile precursors. For the synthesis of derivatives from 3-Nitro-4-hydroxyphenyl-propionitrile, the nitrile group is the key reactive center.

One of the most common methods for forming a 1,2,4-triazole (B32235) ring from a nitrile is through its reaction with a hydrazide in the presence of a base catalyst. researchgate.net Another efficient route involves the copper-catalyzed reaction of a nitrile with hydroxylamine, which proceeds through an amidoxime (B1450833) intermediate followed by cyclization with a second nitrile molecule. nih.gov Additionally, 1,3-dipolar cycloaddition reactions represent a powerful tool for triazole synthesis. For instance, the reaction of nitrile imines with tetrazoles can yield triazole derivatives. rjptonline.org

These synthetic strategies could be applied to 3-Nitro-4-hydroxyphenyl-propionitrile to produce novel triazole derivatives bearing the substituted phenyl group, which may be of interest in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Potential Synthetic Routes to Triazole Derivatives from Nitriles

| Triazole Type | General Method | Reactants with Nitrile | Catalyst/Conditions |

|---|---|---|---|

| 1,2,4-Triazole | Condensation | Hydrazide | Base-catalyzed, high temperature |

| 1,2,4-Triazole | One-Pot Synthesis | Hydroxylamine | Copper catalyst |

| 1,2,3-Triazole | "Click" Chemistry | Azides (with alkynes) | Copper(I) catalyst |

| 1,2,4-Triazole | Cascade Reaction | Amide | Copper catalyst, oxidant |

Chalcone (B49325) and Dihydrochalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a characteristic α,β-unsaturated ketone core. While not directly synthesized from a propionitrile group, chalcone analogues of 3-Nitro-4-hydroxyphenyl-propionitrile can be readily prepared from corresponding aldehyde or acetophenone (B1666503) precursors.

The standard method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed aldol (B89426) condensation of an aromatic aldehyde with an acetophenone. jocpr.comjetir.org To prepare a chalcone bearing the 3-nitro-4-hydroxyphenyl moiety, one could use either 3-nitro-4-hydroxybenzaldehyde or 4-hydroxy-3-nitroacetophenone as a starting material. rjpbcs.comresearchgate.net

For example, the reaction of 4-hydroxy-3-nitroacetophenone with a substituted benzaldehyde (B42025) under basic conditions would yield a chalcone with the desired A-ring substitution pattern. The presence of the electron-withdrawing nitro group on the benzaldehyde ring can sometimes hinder the final dehydration step of the condensation, leading to the formation of a stable aldol addition product instead of the chalcone. jocpr.com Dihydrochalcones can be subsequently prepared by the selective reduction of the carbon-carbon double bond of the parent chalcone.

Imidazolidinone and Pyrimidinone Analogs

Imidazolidinones (five-membered rings) and pyrimidinones (six-membered rings) are heterocyclic structures commonly found in pharmacologically active compounds. The synthesis of analogues based on the 3-Nitro-4-hydroxyphenyl-propionitrile structure would likely involve multi-step transformations or the use of a precursor derived from the parent compound.

Imidazolidinones: These are often synthesized from 1,2-diamines via cyclization with a carbonylating agent like phosgene (B1210022) or carbonyldiimidazole. mdpi.com A relevant synthetic route could involve the conversion of the propionitrile starting material into a β-aminonitrile, which can then be used to construct the imidazolidinone ring. Other methods include the catalytic diamination of unsaturated C-C bonds using urea (B33335) as the nitrogen source. mdpi.com

Pyrimidinones: The Biginelli reaction is a well-established one-pot, three-component synthesis for producing 3,4-dihydropyrimidin-2(1H)-ones. This reaction typically involves an aromatic aldehyde, a β-ketoester, and urea under acidic catalysis. mdpi.com An aldehyde derived from 3-Nitro-4-hydroxyphenyl-propionitrile, such as 3-nitro-4-hydroxybenzaldehyde, could serve as the aldehyde component in this reaction to generate corresponding pyrimidinone analogues. Another synthetic approach involves the reaction of aromatic aldehydes with malononitrile (B47326) and barbituric acid derivatives, often facilitated by a solid acid catalyst. nih.gov

Functionalized Amino Acid Derivatives

The functional groups of 3-Nitro-4-hydroxyphenyl-propionitrile can be chemically transformed to generate non-natural amino acid derivatives. Such compounds are of interest as building blocks in peptide synthesis and for creating molecules with defined three-dimensional structures. nih.gov The key transformations involve the hydrolysis of the nitrile group and the reduction of the nitro group.

Hydrolysis of the nitrile function (-C≡N) under acidic or basic conditions yields a carboxylic acid group (-COOH). Concurrently or subsequently, the nitro group (-NO₂) can be reduced to a primary amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The combination of these two transformations converts 3-Nitro-4-hydroxyphenyl-propionitrile into 3-(3-amino-4-hydroxyphenyl)-propanoic acid, a substituted β-alanine derivative.

Hydrazone and Dihydrazide Analogues

Hydrazones (-C=N-NH-) and hydrazides (-CO-NH-NH-) are functional groups known for their coordination chemistry and biological activities. Creating these analogues from 3-Nitro-4-hydroxyphenyl-propionitrile requires a multi-step synthetic pathway, as the propionitrile group is not a direct precursor.

Hydrazides: To form a hydrazide, the nitrile group must first be converted to a carboxylic acid or an ester. This can be achieved through hydrolysis to the propanoic acid derivative, followed by esterification. The resulting ester can then be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding acyl hydrazide. organic-chemistry.org

Hydrazones: The synthesis of hydrazones requires a carbonyl group (aldehyde or ketone). An aldehyde functionality could be introduced by reduction of the nitrile-derived ester or by other synthetic routes starting from a different precursor like 3-nitro-4-hydroxybenzaldehyde. Once the aldehyde is obtained, it can be condensed with a substituted or unsubstituted hydrazine to form the desired hydrazone. nih.gov

Other Aromatic Propionitrile Analogues and Conjugates

Beyond the formation of heterocyclic systems, the 3-Nitro-4-hydroxyphenyl-propionitrile scaffold can be modified to create other analogues and conjugates. These modifications can occur at the aromatic ring, the nitrile group, or by using the α-carbon of the nitrile as a nucleophile.

The α-carbon of the propionitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions. For instance, it can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds like cyclenones, effectively creating a new molecular conjugate with an extended carbon skeleton. documentsdelivered.com

Other analogues can be envisioned through functional group interconversion on the aromatic ring. For example, the hydroxyl group could be alkylated or acylated, or the nitro group could be transformed into other functionalities besides an amine, expanding the chemical diversity of the resulting compounds.

Biological and Pharmacological Research Applications of 3 Nitro 4 Hydroxyphenyl Propionitrile and Its Derivatives

Antimicrobial Activity and Mechanistic Insights

The introduction of a nitro group to an aromatic ring can significantly influence the biological activity of a compound. Nitroaromatic compounds have been investigated for their potential as antimicrobial agents, with research suggesting that the nitro functional group can be crucial for their mechanism of action. nih.govencyclopedia.pubnih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

While direct studies on the antimicrobial efficacy of 3-Nitro-4-hydroxyphenyl-propionitrile are not extensively available in the reviewed literature, research on related nitroaromatic compounds provides a basis for potential activity. For instance, various nitrated pyrrolomycins have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. nih.gov The presence of the nitro group on the pyrrole ring in these compounds was found to be a key determinant of their antibacterial potency. nih.gov Similarly, other synthetic nitro-containing molecules have been shown to possess broad-spectrum antibacterial properties. encyclopedia.pubnih.gov For example, certain N-substituted 3- and 4-nitrophthalimides have shown inhibitory activity against a range of microorganisms. ias.ac.in The antimicrobial spectrum of nitro-heterocyclic drugs has been linked to their reducibility by different microbial species. nih.gov

The structural characteristics of the phenyl ring and its substituents also play a role. Studies on p-hydroxyphenyl acrylate derivatives have indicated that the stereoelectronic effect of the phenyl group is important for antimicrobial activity. researchgate.net The combination of a nitro group and a hydroxyphenyl moiety in 3-Nitro-4-hydroxyphenyl-propionitrile suggests a potential for broad-spectrum antibacterial action, though specific experimental validation is required.

Disruption of Bacterial Cell Membranes and Permeability Enhancement

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. nih.gov Antimicrobial peptides, for example, often exert their effects by targeting and permeabilizing these membranes. nih.gov For nitroaromatic compounds, the mechanism can be more complex. The antimicrobial activity of nitro-containing molecules is often attributed to their metabolic activation by the microorganisms themselves. nih.gov This process involves the reduction of the nitro group, which can lead to the formation of toxic intermediates such as nitroso and superoxide species. These reactive species can then cause cellular damage, including to the bacterial DNA. encyclopedia.pub

In the context of nitrated pyrrolomycins, it has been hypothesized that the presence of the electron-withdrawing nitro group can increase the acidity of the pyrrole NH group, potentially altering the molecule's lipophilicity and facilitating its passage through the bacterial outer membrane, particularly in Gram-negative bacteria. nih.gov This suggests that 3-Nitro-4-hydroxyphenyl-propionitrile and its derivatives could potentially disrupt bacterial membrane function, either directly or as a consequence of intracellular metabolic activation.

Activity Against Multidrug-Resistant Bacterial and Fungal Pathogens

The rise of multidrug-resistant (MDR) pathogens presents a significant challenge to public health. nih.govmdpi.com There is a continuous search for new antimicrobial agents with novel mechanisms of action to combat these resistant strains. mdpi.com Nitro-containing compounds have been explored in this context. For example, some nitrated pyrrolomycins have shown activity against MDR strains. nih.gov The unique mechanism of action involving reductive activation could potentially circumvent common resistance mechanisms that affect other classes of antibiotics.

Research on flavonoid derivatives containing a nitro group has also demonstrated potent inhibitory activity against pathogenic bacteria. nih.gov The challenge of multidrug resistance extends to fungal pathogens as well, where a limited number of antifungal drugs makes this a particularly acute problem. nih.gov The development of compounds that can overcome resistance mechanisms in both bacteria and fungi is a key research goal. While specific data for 3-Nitro-4-hydroxyphenyl-propionitrile against MDR strains is not available, the general activity of nitroaromatic compounds suggests this as a potential area for future investigation.

Anti-inflammatory and Analgesic Research Potential of Related Compounds

Derivatives of propionic acid represent a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research into the anti-inflammatory and analgesic properties of compounds structurally related to 3-Nitro-4-hydroxyphenyl-propionitrile, such as 3-benzoyl-propionic acid, has shown promising results. researchgate.net These studies provide a rationale for investigating the potential of other phenylpropionitrile derivatives in this therapeutic area.

Studies on 3-benzoyl-propionic acid have demonstrated its ability to reduce cell migration and levels of nitric oxide (NO), key mediators in the inflammatory process. researchgate.net Furthermore, this compound was found to reduce pain responses in animal models. researchgate.net Other research on a synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) has shown that it exerts anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2) through the inhibition of cyclooxygenase-2 (COX-2) activity. researchgate.net This compound also suppressed the production of inflammatory cytokines like interleukin-1β (IL-1β) and IL-6. researchgate.net Essential oils containing phenylpropanoids have also been reported to possess anti-inflammatory properties. nih.gov Given that 3-Nitro-4-hydroxyphenyl-propionitrile shares a core phenylpropionic acid-like structure, it is plausible that it or its derivatives could exhibit similar anti-inflammatory and analgesic activities.

Estrogen Receptor Modulation and Downstream Signaling

The estrogen receptors, ERα and ERβ, are key regulators of a multitude of physiological processes, and modulating their activity is a therapeutic strategy for various conditions, including cancer.

Selective ERβ Agonism and Its Biological Effects (e.g., inhibition of cell proliferation, tumor suppression)

A closely related compound, 2,3-bis(4-hydroxyphenyl)propionitrile, also known as Diarylpropionitrile (DPN), is a well-characterized selective estrogen receptor β (ERβ) agonist. acs.orgkjpp.netselleckchem.com It exhibits a significantly higher binding affinity and potency for ERβ compared to ERα. acs.orgplos.org This selectivity is of therapeutic interest because ERβ activation is often associated with anti-proliferative and tumor-suppressive effects, in contrast to the proliferative effects often mediated by ERα. plos.orgmdpi.com

Numerous studies have demonstrated the ability of DPN to inhibit the growth of various cancer cell lines. For instance, DPN has been shown to inhibit the development of medulloblastoma by activating anti-proliferative and pro-apoptotic pathways. nih.govresearchgate.net It has also been found to induce growth inhibition in the MC38 colon cancer cell line. nih.gov The anti-proliferative effects of DPN are often linked to its ability to counteract ERα-mediated cell proliferation. nih.gov In breast cancer cells, increasing the expression of ERβ can abolish the E2-induced cell proliferation, and DPN can suppress cell proliferation when ERβ levels are high. nih.gov The tumor-suppressive role of ERβ is thought to be mediated, at least in part, by its ability to inhibit the expression and transactivity of ERα. mdpi.com

The mechanism behind DPN's anti-proliferative effects involves the modulation of key signaling pathways. For example, DPN has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. sigmaaldrich.com The structural similarity of 3-Nitro-4-hydroxyphenyl-propionitrile to DPN suggests that it could also interact with estrogen receptors, and the presence of the nitro group could modulate its selectivity and potency, making it a candidate for investigation as a selective ERβ modulator.

Table 1: Investigated Biological Activities of Phenylpropionitrile Derivatives and Related Compounds

| Compound/Derivative Class | Biological Activity | Key Research Findings |

|---|---|---|

| Nitrated Pyrrolomycins | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. nih.govnih.gov |

| 3-Benzoyl-propionic acid | Anti-inflammatory, Analgesic | Reduces inflammatory mediators and pain responses in preclinical models. researchgate.net |

| Diarylpropionitrile (DPN) | Selective ERβ Agonism | Inhibits cancer cell proliferation and tumor development. nih.govresearchgate.netnih.gov |

| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | Anti-inflammatory | Inhibits COX-2 activity and production of inflammatory cytokines. researchgate.net |

Regulation of Intracellular Signaling Cascades (e.g., AKT pathway)

Currently, there is no specific information available from the provided search results detailing the effects of 3-Nitro-4-hydroxyphenyl-propionitrile on the regulation of intracellular signaling cascades such as the AKT pathway. The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, growth, and proliferation, but its interaction with this specific compound has not been documented in the available literature.

Modulation of Gene Transcription and Protein Expression (e.g., Bcl-2, Bax, vitellogenin)

Direct studies on the effect of 3-Nitro-4-hydroxyphenyl-propionitrile on the expression of Bcl-2, Bax, and vitellogenin are not available. However, research on the related diarylpropionitrile compound, 2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN) , offers valuable insights. DPN is recognized as a selective estrogen receptor β (ERβ) agonist and has been shown to modulate the expression of key proteins involved in apoptosis and estrogen response.

Research findings indicate that DPN can inhibit cell proliferation by altering the expression of apoptotic proteins. Specifically, treatment with DPN has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax sigmaaldrich.com. This shift in the Bax/Bcl-2 ratio is a critical event that can push a cell towards programmed cell death.

Furthermore, as an ERβ agonist, DPN has been shown to induce a dose-dependent increase in the synthesis of vitellogenin, an egg-yolk precursor protein that is a well-established biomarker for estrogenic activity sigmaaldrich.com.

| Protein Target | Observed Effect of DPN | Associated Cellular Process |

|---|---|---|

| Bcl-2 | Decreased Expression | Apoptosis (Anti-apoptotic) |

| Bax | Elevated Expression | Apoptosis (Pro-apoptotic) |

| Vitellogenin | Increased Synthesis | Estrogenic Response |

Enzyme Interaction Studies

There is no specific information available from the search results concerning the influence of 3-Nitro-4-hydroxyphenyl-propionitrile on broad enzymatic activity and selectivity.

Direct enzymatic studies on 3-Nitro-4-hydroxyphenyl-propionitrile are limited. However, research on the parent compound, 3-(4-Hydroxyphenyl)propionitrile (3HP) , which lacks the nitro group, shows interaction with the Cytochrome P450 (CYP) enzyme system biosynth.com. 3HP is reportedly hydrolyzed by a CYP enzyme in liver cells biosynth.com.

The Cytochrome P450 superfamily of enzymes is critical for the metabolism of a vast number of drugs and other xenobiotics nih.govcreative-bioarray.com. These enzymes catalyze a variety of reactions, including oxidation, reduction, and hydrolysis, which are essential for detoxification and clearance of compounds from the body nih.gov. The CYP3A4 isoform is particularly important, as it is responsible for the metabolism of over 50% of clinically used drugs nih.govmedsafe.govt.nz. The interaction of a compound with CYP enzymes can significantly influence its bioavailability, efficacy, and potential for drug-drug interactions creative-bioarray.com. The fact that a close structural analogue of 3-Nitro-4-hydroxyphenyl-propionitrile is a substrate for CYP enzymes suggests that the nitro-compound may also undergo metabolism by this pathway.

| Compound | Interacting Enzyme System | Observed Interaction |

|---|---|---|

| 3-(4-Hydroxyphenyl)propionitrile (3HP) | Cytochrome P450 (CYP) | Metabolized via hydrolysis in liver cells biosynth.com |

Antiviral Research of Analogues

The provided search results contain no information regarding the investigation of 3-Nitro-4-hydroxyphenyl-propionitrile or its analogues for antiviral activity.

Research in Melanogenesis Inhibition

Structurally related compounds, specifically diarylpropionitrile (DPN), have been investigated for their ability to inhibit melanogenesis, the process of melanin production. Melanin is the primary pigment responsible for the color of skin, hair, and eyes nih.govkjpp.net.

DPN has been shown to inhibit melanin biosynthesis in melanoma cell lines nih.govkjpp.netnih.gov. This inhibitory effect is not due to direct inhibition of the catalytic activity of tyrosinase, a key enzyme in melanin synthesis nih.gov. Instead, the mechanism involves the downregulation of the expression of microphthalmia-associated transcription factor (MITF) nih.govkjpp.netnih.gov. MITF is a central transcription factor that controls the expression of genes involved in melanogenesis, including tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2) nih.govkjpp.net.

The suppression of MITF expression by DPN is mediated through the modulation of the protein kinase A (PKA) and cAMP-response element-binding protein (CREB) signaling pathway nih.govkjpp.netnih.gov. DPN has been observed to attenuate the phosphorylation of PKA and CREB, leading to the downregulation of MITF and its downstream targets kjpp.netnih.gov. This anti-melanogenic effect of DPN was also observed in a model mimicking the physiological skin environment, suggesting its potential as a depigmenting agent for conditions of hyperpigmentation nih.govkjpp.net. Other compounds with a 3,4-dihydroxy substitution pattern have also been shown to inhibit melanogenesis by affecting the expression of melanogenesis-related proteins and signaling pathways mdpi.com.

Table 2: Effect of Diarylpropionitrile (DPN) on Melanogenesis-Related Proteins

| Protein | Effect of DPN Treatment |

|---|---|

| MITF | Downregulated |

| Tyrosinase | Downregulated |

| TRP-1 | Downregulated |

| TRP-2 | Downregulated |

This table summarizes the observed effects of DPN on the expression of key proteins involved in the process of melanogenesis.

Theoretical and Computational Investigations of 3 Nitro 4 Hydroxyphenyl Propionitrile

Density Functional Theory (DFT) Studies:DFT is a powerful computational method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Energetic Profiles:DFT is used to determine the most stable three-dimensional structure of a molecule (geometry optimization). It can also map out the energy changes that occur during a chemical reaction, identifying transition states and calculating activation energies, which provides a detailed understanding of the reaction mechanism.

While methodologies to perform these analyses are robust, the specific data points—such as the precise HOMO-LUMO energy gap, the values of Fukui indices for each atom, or the optimized geometric parameters for 3-Nitro-4-hydroxyphenyl-propionitrile—can only be obtained through dedicated computational studies. As no such studies were found, the detailed theoretical and computational profile for this specific compound cannot be provided at this time.

Characterization of Transition States and Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states and mapping reaction pathways. For a molecule like 3-Nitro-4-hydroxyphenyl-propionitrile, these methods could be used to understand its synthesis, degradation, or metabolic transformation.

Typically, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to explore the potential energy surface of a reaction. These calculations can map the energetic profile from reactants to products, identifying the high-energy transition state structures that represent the kinetic barrier of the reaction. For instance, in studies of related nitro-containing heterocyclic compounds like 3-nitro-2-isoxazolines, computational analysis has been used to determine reaction mechanisms, such as [3+2] cycloaddition reactions. mdpi.com Such studies establish that reactions can be polar, one-step processes and that regioselectivity may be governed by steric rather than electronic effects. mdpi.com The analysis confirms the polar nature of the transition states and shows how electron density flows from one part of the reacting system to the other. mdpi.com While specific pathways for 3-Nitro-4-hydroxyphenyl-propionitrile have not been detailed in the available literature, these established methods would be the standard approach for such an investigation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Effects)

The nitro and hydroxyl functional groups on the phenyl ring of 3-Nitro-4-hydroxyphenyl-propionitrile are expected to govern its intermolecular interactions, which are critical for its physical properties and biological activity. Computational methods can quantify these non-covalent interactions.

Hydrogen bonding is a particularly significant interaction for this molecule, given the presence of the hydroxyl group (a hydrogen bond donor and acceptor) and the nitro group (a hydrogen bond acceptor). Theoretical studies on analogous systems, such as substituted phenol-acetonitrile-water clusters, demonstrate how substituents on the phenolic ring influence the strength and nature of hydrogen bonds. researchgate.net For example, electron-withdrawing groups like a nitro group can affect the acidity of the phenolic proton and the strength of the hydrogen bonds it forms. researchgate.net Computational analysis can determine the geometries and binding energies of hydrogen-bonded complexes, providing insight into the stability of different conformations. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential biological targets. nih.gov For 3-Nitro-4-hydroxyphenyl-propionitrile, docking studies would be essential to explore its potential interactions with pharmacological targets, such as nuclear receptors.

Ligand-Receptor Binding Interactions (e.g., Estrogen Receptors)

The 4-hydroxyphenyl moiety of the compound is a common feature in molecules that interact with estrogen receptors (ERα and ERβ). Many known ER ligands, including the selective ERβ agonist Diarylpropionitrile (DPN), share this structural motif. nih.govnih.gov Molecular docking simulations would be used to place 3-Nitro-4-hydroxyphenyl-propionitrile into the ligand-binding domain (LBD) of ERα and ERβ to predict its binding conformation and affinity. The simulation calculates the binding energy for various poses, with lower energy values suggesting more favorable interactions. mdpi.com The results would help hypothesize whether the compound might act as an agonist or antagonist. For example, the binding mode of an antagonist like 4-hydroxytamoxifen (4-OHT) within the ERα LBD causes a conformational change in helix-12 of the receptor, which blocks the co-activator binding groove. mdpi.com Docking studies could predict if 3-Nitro-4-hydroxyphenyl-propionitrile is likely to induce a similar conformational change.

Identification of Key Residues and Interaction Forces

Successful binding within a receptor pocket is determined by a network of specific interactions between the ligand and the receptor's amino acid residues. Docking simulations provide a detailed view of these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the context of the estrogen receptor, the binding of phenolic ligands is well-characterized. The hydroxyl group typically forms crucial hydrogen bonds with the charged residues Glutamic Acid (Glu353) and Arginine (Arg394) at either end of the binding pocket. mdpi.com The phenyl ring and other hydrophobic parts of the ligand settle into a hydrophobic cavity formed by numerous nonpolar residues. mdpi.com Computational studies on various chalcone (B49325) derivatives and other compounds binding to ERα have identified a consistent set of key interacting residues. mdpi.com These findings allow for the creation of a detailed interaction profile.

Table 1: Key Amino Acid Residues in the Estrogen Receptor α (ERα) Ligand-Binding Domain

| Interaction Type | Key Residues |

|---|---|

| Hydrogen Bonding | Glu353, Arg394, Thr347 |

A molecular docking study of 3-Nitro-4-hydroxyphenyl-propionitrile would specifically investigate how its functional groups interact with these key residues to determine its binding stability and specificity.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures.

To develop a QSAR model for a series of compounds related to 3-Nitro-4-hydroxyphenyl-propionitrile, one would first synthesize or computationally design a library of analogs with varied substituents. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Indices that describe molecular connectivity and branching.

Once the descriptors are calculated and the biological activity (e.g., binding affinity or inhibitory concentration) is measured experimentally, a mathematical model is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with enhanced potency and selectivity. nih.gov The physical interpretation of the QSAR model can also provide valuable insights into the structural features that are most important for activity. nih.gov

Advanced Characterization and Analytical Methodologies for 3 Nitro 4 Hydroxyphenyl Propionitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 3-Nitro-4-hydroxyphenyl-propionitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. While specific experimental data for 3-Nitro-4-hydroxyphenyl-propionitrile is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display a complex pattern due to the trisubstituted benzene (B151609) ring. The proton ortho to the hydroxyl group (H-5) would likely appear as a doublet, coupled to the proton at the 6-position. The proton ortho to the nitro group (H-2) would be a singlet-like signal or a narrow doublet, and the proton meta to the nitro group (H-6) would be a doublet of doublets. The aliphatic protons of the propionitrile (B127096) side chain would appear as two triplets, characteristic of an ethyl group (-CH₂-CH₂-), in the upfield region of the spectrum. The phenolic hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-Nitro-4-hydroxyphenyl-propionitrile, nine distinct signals are anticipated. The carbon of the nitrile group (-C≡N) would appear in the typical region for nitriles (around 118-120 ppm). The two aliphatic carbons of the propionitrile chain would be found in the upfield region. The six aromatic carbons would have their chemical shifts influenced by the attached substituents (-OH, -NO₂, and -CH₂CH₂CN), resulting in a predictable pattern of signals in the aromatic region (typically 110-160 ppm).

| Predicted NMR Data for 3-Nitro-4-hydroxyphenyl-propionitrile | |

|---|---|

| Nucleus | Expected Chemical Shift (ppm) and Multiplicity |

| ¹H NMR |

~10.5 (s, 1H, -OH)

|

| ¹³C NMR | ~155 (C-OH) ~140 (C-NO₂) ~135 (Ar-C) ~130 (Ar-CH) ~125 (Ar-CH) ~120 (Ar-CH) ~118 (CN) ~30 (-CH₂-Ar) ~20 (-CH₂-CN) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophores in 3-Nitro-4-hydroxyphenyl-propionitrile—the nitrated phenolic ring—are expected to produce characteristic absorption bands. The presence of the hydroxyl (an auxochrome) and nitro groups on the benzene ring would likely result in significant absorption maxima (λmax), with expected π → π* and n → π* transitions. The exact position and intensity of these bands can be influenced by the solvent's polarity.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-Nitro-4-hydroxyphenyl-propionitrile is predicted to show several characteristic absorption bands.

| Predicted FT-IR Data for 3-Nitro-4-hydroxyphenyl-propionitrile | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C≡N stretch (nitrile) | 2220-2260 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch (nitro, asymmetric) | 1500-1550 |

| N-O stretch (nitro, symmetric) | 1300-1370 |

| C-O stretch (phenolic) | 1200-1260 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. 3-Nitro-4-hydroxyphenyl-propionitrile, in its stable, ground-state form, is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not be expected to produce an EPR spectrum. This technique would only become relevant if the molecule were to be converted into a radical ion, for instance, through a one-electron reduction or oxidation process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like 3-Nitro-4-hydroxyphenyl-propionitrile, typically forming protonated molecules [M+H]⁺ in positive ion mode.

For 3-Nitro-4-hydroxyphenyl-propionitrile, with the chemical formula C₉H₈N₂O₃, the exact mass can be calculated.

Monoisotopic Mass: 192.0535 u

Expected [M+H]⁺ ion: 193.0608 u

Isotopic Purity Determination

The determination of isotopic purity is essential when isotopically labeled versions of 3-Nitro-4-hydroxyphenyl-propionitrile are synthesized for use in metabolic studies or as internal standards in quantitative analysis. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a powerful technique for this purpose. researchgate.netrsc.org

Advances in Time-of-Flight (TOF) mass spectrometry, in particular, provide the high resolution required to distinguish between the isotopes of labeled compounds. researchgate.netalmacgroup.com This high mass accuracy allows for the precise quantification of the labeled compound's composition. almacgroup.com The process typically involves dissolving the sample in a suitable solvent and analyzing it using an optimized UHPLC/MS method to separate the compound of interest from any impurities. almacgroup.comalmacgroup.com A background spectrum is subtracted to clean the spectra, and then the Extracted Ion Chromatogram (EIC) for each isotope is integrated to quantify the peak areas. almacgroup.comalmacgroup.com

For a compound containing various labeled atoms, such as ¹³C and ¹⁵N, the isotopic distribution can be calculated and compared to the theoretical distribution to determine the percentage of enrichment. almacgroup.com For instance, in a hypothetical analysis of a labeled compound, one might find that 96.17% of the compound is fully enriched, with a smaller percentage containing fewer labeled atoms. almacgroup.com This detailed analysis provides a precise measure of isotopic purity, which is critical for the accurate interpretation of experimental results.

Chromatographic Separations

Chromatographic techniques are fundamental for the separation, identification, and purification of 3-Nitro-4-hydroxyphenyl-propionitrile from reaction mixtures and for assessing its purity.

Thin-layer chromatography (TLC) is a versatile and rapid technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. ukessays.comsigmaaldrich.com In the context of synthesizing or analyzing 3-Nitro-4-hydroxyphenyl-propionitrile, TLC can be used to separate it from starting materials, byproducts, and other impurities. ukessays.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net

The separation of nitrophenol isomers, which are structurally related to 3-Nitro-4-hydroxyphenyl-propionitrile, has been demonstrated using TLC. ukessays.comscribd.comresearchgate.net For example, o-nitrophenol and p-nitrophenol can be effectively separated based on differences in their polarity. ukessays.com The less polar o-nitrophenol, due to intramolecular hydrogen bonding, travels further up the TLC plate, resulting in a higher retention factor (Rf value), whereas the more polar p-nitrophenol adheres more strongly to the polar silica gel and has a lower Rf value. ukessays.comwpmucdn.com A similar principle would apply to the separation of 3-Nitro-4-hydroxyphenyl-propionitrile, where its polarity will dictate its mobility on the TLC plate. The choice of the mobile phase is critical for achieving good separation. researchgate.net

Table 1: Illustrative TLC Data for Nitrophenol Isomers

| Compound | Mobile Phase System | Rf Value | Reference |

| o-Nitrophenol | Diethyl ether/hexanes | 0.93 | ukessays.com |

| p-Nitrophenol | Diethyl ether/hexanes | 0.07 | ukessays.com |

This table provides example Rf values for nitrophenol isomers to illustrate the separation principle of TLC. Actual Rf values for 3-Nitro-4-hydroxyphenyl-propionitrile would depend on the specific TLC conditions used.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of 3-Nitro-4-hydroxyphenyl-propionitrile with high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of phenolic and nitroaromatic compounds. researchgate.netnih.gov

In a typical RP-HPLC setup for a compound like 3-Nitro-4-hydroxyphenyl-propionitrile, a C18 column would be used as the stationary phase, and the mobile phase would consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govchromatographyonline.com Detection is often performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. nih.govresearchgate.net

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration for a series of standard solutions. chromatographyonline.com The concentration of 3-Nitro-4-hydroxyphenyl-propionitrile in an unknown sample can then be determined from its peak area using this calibration curve. Method validation would involve assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netchromatographyonline.com For instance, a validated HPLC method for nitrophenols demonstrated excellent linearity over a specific concentration range with high correlation coefficients. researchgate.net

Table 2: Example HPLC Method Parameters for Analysis of a Related Compound (4-Nitrophenol)

| Parameter | Value | Reference |

| Column | C18 | researchgate.net |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 290 nm | researchgate.net |

| Concentration Range | 2.5–100 µM | researchgate.net |

| Correlation Coefficient (r²) | >0.999 | nih.gov |

This table presents typical HPLC parameters used for the analysis of a structurally similar compound, 4-nitrophenol, to illustrate the experimental conditions that could be adapted for 3-Nitro-4-hydroxyphenyl-propionitrile.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgeltra.com TGA is used to characterize the thermal stability and decomposition behavior of materials. For 3-Nitro-4-hydroxyphenyl-propionitrile, TGA can provide information on its decomposition temperature, the presence of volatile components, and the amount of residue left after decomposition. wikipedia.org

The TGA curve plots the mass of the sample against temperature. wikipedia.org The decomposition of nitroaromatic compounds often involves the cleavage of the C-NO₂ bond, and the temperature at which this occurs is an indicator of the compound's thermal stability. researchgate.net The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation. eltra.comqa-group.com The resulting thermogram can reveal single or multiple decomposition steps, each corresponding to the loss of a specific fragment of the molecule. researchgate.net

Cell-Based Assays and Biological Screening Methodologies

Cell-based assays are essential tools for evaluating the biological activity of compounds like 3-Nitro-4-hydroxyphenyl-propionitrile, particularly its effects on cell viability and proliferation. nih.govlicorbio.com

The MTT and XTT assays are colorimetric assays widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govacs.org These assays are based on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan (B1609692) product. sigmaaldrich.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay involves the conversion of the yellow, water-soluble MTT to a purple, insoluble formazan. sigmaaldrich.comnih.gov The formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured, typically at 570 nm. acs.orgnih.gov The amount of formazan produced is directly proportional to the number of viable cells. nih.gov

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt assay that offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step. abcam.comnih.gov The reduction of XTT by metabolically active cells yields an orange-colored formazan, and the absorbance is measured, usually between 450 and 500 nm. sandiego.edu The intensity of the color is proportional to the number of viable cells. abcam.com

In a typical experimental setup to evaluate the effect of 3-Nitro-4-hydroxyphenyl-propionitrile, cells would be seeded in a 96-well plate and treated with various concentrations of the compound. nih.gov After an incubation period, the MTT or XTT reagent is added, and the absorbance is measured. nih.govsandiego.edu The results can be used to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic or anti-proliferative potential. nih.govnih.gov

Table 3: Comparison of MTT and XTT Assays

| Feature | MTT Assay | XTT Assay | Reference |

| Tetrazolium Salt | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | nih.govsigmaaldrich.com |

| Formazan Product | Insoluble (purple) | Water-soluble (orange) | sigmaaldrich.comabcam.com |

| Solubilization Step | Required | Not required | abcam.com |

| Principle | Reduction by mitochondrial dehydrogenases | Reduction by mitochondrial dehydrogenases | sigmaaldrich.comabcam.com |

Kinase Activity Profiling (e.g., KINOMEscan)

Kinase activity profiling is a crucial tool in drug discovery and chemical biology to understand how a compound interacts with the human kinome. Techniques like KINOMEscan utilize a competition binding assay to quantify the interactions between a test compound and a large panel of kinases. In this assay, the compound of interest is tested for its ability to displace a known ligand from the active site of each kinase in the panel. The results can reveal the potency and selectivity of the compound, identifying both intended targets and potential off-target effects that could lead to adverse reactions.

A comprehensive kinome scan for 3-Nitro-4-hydroxyphenyl-propionitrile would provide valuable insights into its potential biological activity. The data would be presented to show the percentage of kinase inhibition at a specific concentration or to determine the dissociation constant (Kd) for each interaction. Such a screening would be instrumental in identifying any specific kinases that 3-Nitro-4-hydroxyphenyl-propionitrile may target, thereby guiding further research into its mechanism of action. Despite the utility of this technique, no public records of a KINOMEscan profile for 3-Nitro-4-hydroxyphenyl-propionitrile were identified.

Table 1: Illustrative KINOMEscan Data Table for 3-Nitro-4-hydroxyphenyl-propionitrile

| Kinase Target | Percent Inhibition at 1 µM | Kd (nM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Note: This table is illustrative. No specific KINOMEscan data for 3-Nitro-4-hydroxyphenyl-propionitrile was found in the available literature.

Reporter Gene Assays for Protein Accumulation

Reporter gene assays are a versatile tool in molecular and cell biology to study the effect of a compound on gene expression and subsequent protein accumulation. These assays work by linking the expression of a reporter gene (such as luciferase or green fluorescent protein) to a specific promoter of interest. An increase or decrease in the reporter signal indicates that the compound affects the signaling pathway that regulates the promoter's activity, which can correlate with the accumulation of the target protein.

In the context of 3-Nitro-4-hydroxyphenyl-propionitrile, a reporter gene assay could be designed to investigate its effect on a specific cellular pathway. For example, if the compound were hypothesized to interact with a particular nuclear receptor, a reporter construct containing the response element for that receptor could be used. A change in the reporter signal in the presence of 3-Nitro-4-hydroxyphenyl-propionitrile would suggest an interaction with the pathway, potentially leading to the accumulation or reduction of the target protein. No studies utilizing reporter gene assays to assess protein accumulation in response to 3-Nitro-4-hydroxyphenyl-propionitrile have been reported in the available literature.

Binding Affinity and Interaction Studies

Understanding the binding affinity and thermodynamics of a compound to its target protein is fundamental in drug development. Techniques like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA) provide direct measurements of these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event between two molecules, such as a small molecule and a protein. A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event.

An ITC study of 3-Nitro-4-hydroxyphenyl-propionitrile with a purified target protein would definitively confirm a direct interaction and reveal the key thermodynamic drivers of the binding. This information is invaluable for understanding the mechanism of action and for guiding any subsequent lead optimization efforts. No ITC data for 3-Nitro-4-hydroxyphenyl-propionitrile is currently available in the public domain.

Table 2: Illustrative ITC Data for the Interaction of 3-Nitro-4-hydroxyphenyl-propionitrile with a Target Protein

| Parameter | Value |

| Stoichiometry (n) | Data Not Available |

| Association Constant (Ka) | Data Not Available |

| Dissociation Constant (Kd) | Data Not Available |

| Enthalpy (ΔH) | Data Not Available |

| Entropy (ΔS) | Data Not Available |

Note: This table is illustrative. No specific ITC data for 3-Nitro-4-hydroxyphenyl-propionitrile was found in the available literature.

Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The principle is that ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). The assay monitors the unfolding of the protein as the temperature increases, often using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.